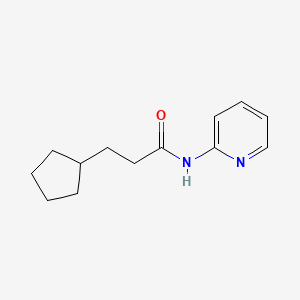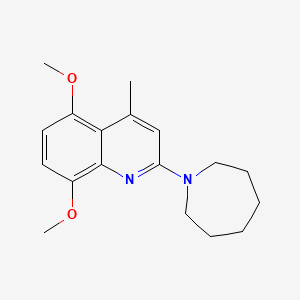
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, acetylcholinesterase, and monoamine oxidase. It also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also improves mitochondrial function and energy metabolism. In animal models, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to improve cognitive function, reduce tumor growth, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for drug discovery and development. However, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. It also has some cytotoxic effects at high concentrations, which may limit its use in certain cell types.
Orientations Futures
There are several future directions for 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline research. One area of focus is the development of more potent and selective analogs of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline for specific therapeutic applications. Another area of focus is the optimization of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline action and its potential toxicological effects in vivo. Overall, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 1-bromooctane to form 2-(1-azepanyl)-4-methylnitrobenzene, which is subsequently reduced and cyclized to form 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline. The synthesis method has been optimized to improve the yield and purity of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-12-16(20-10-6-4-5-7-11-20)19-18-15(22-3)9-8-14(21-2)17(13)18/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFYXGZMUFFNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

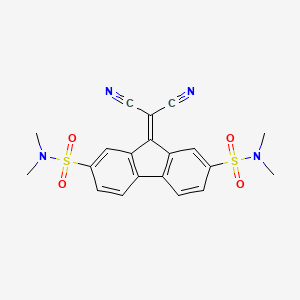
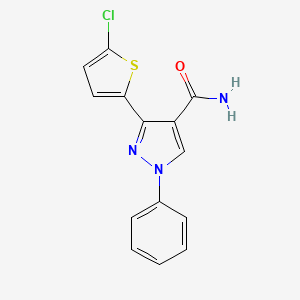
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
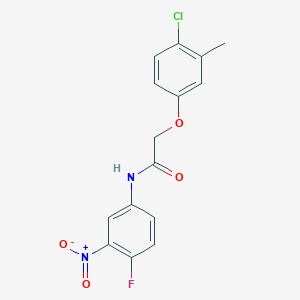
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
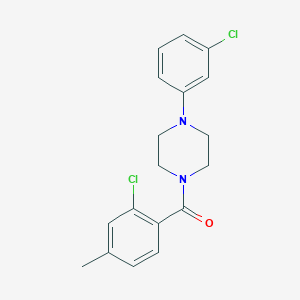

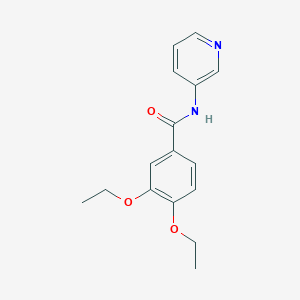
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
